7-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20Cl2N6O2 and its molecular weight is 447.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structural similarities to the one have been synthesized and characterized to explore their potential applications. For instance, metal complexes of 6-pyrazolylpurine derivatives have been studied as models for metal-mediated base pairs, demonstrating the utility of such compounds in understanding and potentially manipulating biochemical pathways at the molecular level (Sinha et al., 2015). This research highlights the compound's relevance in bioinorganic chemistry, particularly in the synthesis of artificial nucleobases for specific recognition processes.
Potential Therapeutic Applications
Another area of research involves the exploration of purine derivatives for their pharmacological activities. For example, studies on new 8-aminoalkyl derivatives of purine-2,6-dione have evaluated their affinity for serotonin receptors, revealing potential applications in developing treatments for psychological disorders (Chłoń-Rzepa et al., 2013). Such research underscores the therapeutic relevance of purine derivatives in neuropsychopharmacology.
Material Science and Catalysis
Compounds structurally related to the one have been utilized in material science and catalysis. For instance, the synthesis and biological activity of some new chalcone derivatives from 8-Chlorotheophylline have been documented, showcasing the wide-ranging applications of purine derivatives beyond medicinal chemistry (Abdul-Reda & Abdul-Ameer, 2018). This indicates the potential for such compounds in the development of new materials and catalytic agents.
Properties
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O2/c1-5-26-18(29)16-17(25(4)20(26)30)23-19(28-12(3)9-11(2)24-28)27(16)10-13-14(21)7-6-8-15(13)22/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILJOQKZGPXTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=C(C=CC=C3Cl)Cl)N4C(=CC(=N4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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